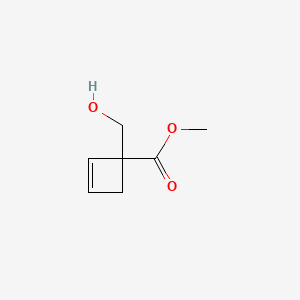
Methyl 1-(hydroxymethyl)cyclobut-2-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(hydroxymethyl)cyclobut-2-ene-1-carboxylate: is an organic compound with the molecular formula C7H10O3 . It is a cyclobutene derivative, characterized by a hydroxymethyl group and a carboxylate ester group attached to the cyclobutene ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(hydroxymethyl)cyclobut-2-ene-1-carboxylate typically involves the following steps:
Cyclobutene Formation: The initial step involves the formation of the cyclobutene ring. This can be achieved through cyclization reactions of suitable precursors under specific conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow processes and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(hydroxymethyl)cyclobut-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Methyl 1-(carboxymethyl)cyclobut-2-ene-1-carboxylate.
Reduction: Methyl 1-(hydroxymethyl)cyclobut-2-ene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(hydroxymethyl)cyclobut-2-ene-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Methyl 1-(hydroxymethyl)cyclobut-2-ene-1-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as metabolism and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Methyl 1-(hydroxymethyl)cyclobut-2-ene-1-carboxylate can be compared with similar compounds such as:
Methyl 1-cyclopentene-1-carboxylate: Similar in structure but with a five-membered ring.
Methyl 1-cyclohexene-1-carboxylate: Contains a six-membered ring, offering different reactivity and properties.
Ethyl 2-methyl-1-cyclobutene-1-carboxylate: An ethyl ester derivative with a similar cyclobutene core.
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H10O3 |
|---|---|
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
methyl 1-(hydroxymethyl)cyclobut-2-ene-1-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-10-6(9)7(5-8)3-2-4-7/h2-3,8H,4-5H2,1H3 |
InChI-Schlüssel |
NPKMIGDJHMEBPI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CC=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-](/img/structure/B13819089.png)
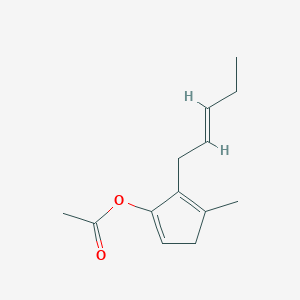
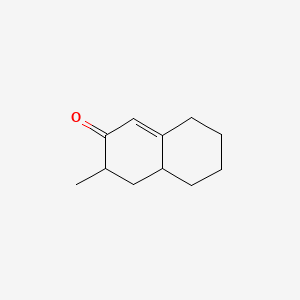
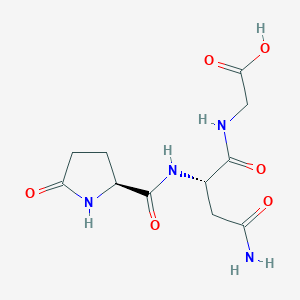
![[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B13819114.png)
![3-Hexadecyl-2-((E)-3-[3-hexadecyl-1,3-benzothiazol-2(3H)-ylidene]-1-propenyl)-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13819123.png)
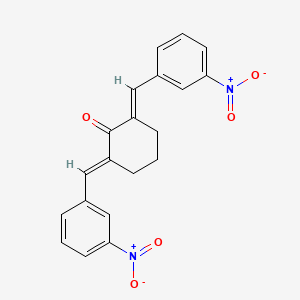
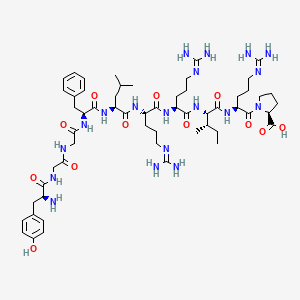

![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13819153.png)
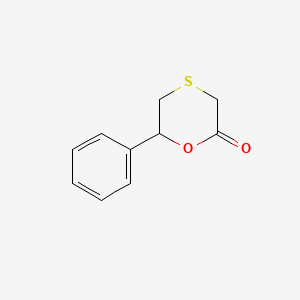
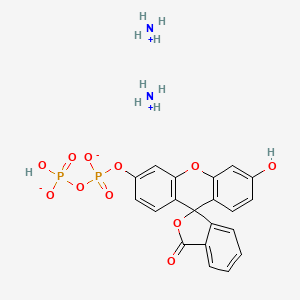
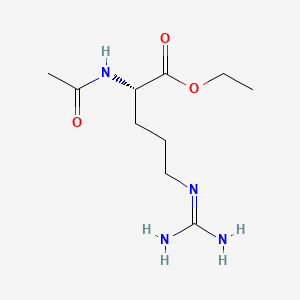
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid](/img/structure/B13819185.png)
